molecular formula C24H22N4O5 B3019523 N-(2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide CAS No. 902966-31-8

N-(2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B3019523
CAS No.: 902966-31-8
M. Wt: 446.463
InChI Key: IROLJDANTLELDJ-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core, substituted with a 4-methoxyphenylmethyl group at position 3 and an acetamide moiety linked to a 2-methoxyphenyl group at position 2.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-32-17-11-9-16(10-12-17)14-28-23(30)18-6-5-13-25-22(18)27(24(28)31)15-21(29)26-19-7-3-4-8-20(19)33-2/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROLJDANTLELDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline and 4-methoxybenzyl chloride, which undergo a series of condensation and cyclization reactions under controlled conditions. The reaction conditions usually involve the use of organic solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like hydroxide or amine groups replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products

Scientific Research Applications

General Synthetic Pathway

  • Starting Materials : The synthesis may begin with 2-methoxyphenyl derivatives and pyrido[2,3-d]pyrimidine precursors.
  • Reagents : Common reagents include acetic anhydride for acetylation and various catalysts to facilitate cyclization.
  • Characterization : The final product is characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrido[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of methoxyphenyl groups may enhance these effects by improving solubility and bioavailability.

Antimicrobial Activity

Compounds containing methoxyphenyl moieties have been reported to possess antimicrobial properties. Studies have shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Enzyme Inhibition

N-(2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, similar structures have been investigated as inhibitors of kinases and other targets relevant to cancer therapy.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a series of pyrido[2,3-d]pyrimidine derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that modifications to the phenyl groups significantly influenced the potency of the compounds. The compound of interest demonstrated IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Screening

A screening assay was conducted to evaluate the antimicrobial efficacy of various methoxy-substituted compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features exhibited notable antibacterial activity, leading researchers to suggest further exploration into their potential as new antimicrobial agents.

Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development programs targeting cancer and infectious diseases. The following table summarizes potential applications based on existing research:

Application Area Description Research Findings
Anticancer Therapy Inhibition of cancer cell proliferation and induction of apoptosisSimilar compounds show significant cytotoxicity against various cancer cell lines
Antimicrobial Agents Treatment for bacterial infectionsExhibited activity against both Gram-positive and Gram-negative bacteria
Enzyme Inhibition Potential use as inhibitors for key metabolic enzymesRelated structures have demonstrated inhibitory effects on various enzymes

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Pyrido-Pyrimidine Cores
Compound Name Core Structure Key Substituents Biological Activity/Findings References
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide Pyridine-oxadiazole-pyridinone 3-(4-chlorophenyl)oxadiazole, 4,6-dimethylpyridinone, 3-chloro-4-methoxyphenyl Not explicitly reported, but chlorinated aromatic groups often enhance metabolic stability and target binding .
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimido-indole 4-chlorophenyl, sulfanyl bridge, 3-methoxyphenyl Sulfanyl linkages may improve solubility; methoxy groups influence pharmacokinetics .
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide Quinazoline-sulfonyl Pyrrolidine-sulfonyl, 4-methoxyphenyl Demonstrated potent anticancer activity (IC₅₀ < 10 µM) against HCT-116, MCF-7, and PC-3 cell lines .

Key Observations :

  • Core Heterocycle : Pyrido[2,3-d]pyrimidine-2,4-dione offers hydrogen-bonding sites (dione oxygen) for enzyme targeting, contrasting with sulfonyl or oxadiazole moieties in analogs, which prioritize hydrophobic interactions .
Pharmacological Activity Comparison
  • Anticancer Activity: The target compound’s pyrido-pyrimidine dione core is structurally distinct from sulfonylquinazoline derivatives (e.g., compound 38 in ), which showed IC₅₀ values of 2.1–4.7 µM against colon and breast cancer lines. The dione system may favor topoisomerase inhibition, whereas sulfonyl groups enhance kinase selectivity . In contrast, 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 83, ) showed nanomolar potency (IC₅₀ = 9 nM) in kinase assays, underscoring the impact of fluorinated aromatic rings on potency .
  • Metabolic Stability :

    • N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide (IV-43, ) exhibited high lipophilicity (logP = 3.2) due to dual methoxy and pyridyl groups, suggesting the target compound’s 2,4-dione system may improve aqueous solubility .

Biological Activity

N-(2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrido[2,3-d]pyrimidine core. The molecular formula is C20H22N2O4C_{20}H_{22}N_2O_4, and it includes methoxyphenyl groups that may influence its pharmacological properties.

Research indicates that derivatives of pyrido[2,3-d]pyrimidines often exhibit activity against various biological targets:

  • Dihydrofolate Reductase (DHFR) : Compounds in this class have been shown to inhibit DHFR, an enzyme critical for DNA synthesis and cell proliferation. This inhibition is particularly relevant in cancer therapeutics .
  • Kinase Inhibition : Some pyrido[2,3-d]pyrimidine derivatives target specific kinases involved in tumor growth and progression. For instance, they can inhibit tyrosine-protein kinase Abl and MAP kinases, which play pivotal roles in signaling pathways related to cancer cell survival and proliferation .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives:

  • In vitro Studies : Various derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds similar to this compound showed significant antiproliferative activity against breast cancer (MDA-MB-231) and lung cancer cells .
  • In vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth rates. For instance, one study reported that a similar compound significantly inhibited tumor growth in xenograft models of human cancers .

Other Biological Activities

In addition to anticancer properties, research has also explored other biological activities:

  • Acetylcholinesterase Inhibition : Some studies indicate that related compounds may inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

Case Studies

Several case studies illustrate the efficacy of pyrido[2,3-d]pyrimidine derivatives:

  • Piritrexim : A derivative that has shown strong antitumor effects by inhibiting DHFR and demonstrating good results in treating melanoma and urothelial carcinoma. Its favorable pharmacokinetic profile allows for effective cellular uptake and reduced side effects compared to traditional antifolates .
  • PD-173955 : This compound targets the ephrin receptor family implicated in various cancers. It has shown promise in preclinical models for its ability to inhibit tumor growth through selective targeting of overexpressed receptors in cancer cells .

Q & A

Q. What synthetic strategies are effective for constructing the pyrido[2,3-d]pyrimidine core in this compound?

The pyrido[2,3-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions using α,β-unsaturated ketones or esters with amidine derivatives. Key steps include:

  • Stepwise functionalization : Introduce substituents like the 4-methoxyphenylmethyl group via alkylation or nucleophilic substitution at the pyrimidine N3 position .
  • Protection/deprotection : Use acetyl or benzyl groups to protect reactive sites during synthesis, followed by cleavage under acidic/basic conditions (e.g., p-TsOH in methanol) .
  • Chromatographic purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate intermediates (e.g., yields ~58% for analogous pyrimidines) .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

  • 1H/13C NMR : Assign methoxy (δ ~3.7–3.8 ppm), aromatic protons (δ ~6.9–7.8 ppm), and acetamide NH (δ ~10.0 ppm) signals. Pyrido[2,3-d]pyrimidine carbons appear at δ ~150–160 ppm .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ m/z ~392 for structurally similar compounds) .
  • X-ray crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing folded conformations) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solvent selection : Use DMSO for stock solutions (tested solubility >61.3 µg/mL for related acetamides) .
  • pH adjustment : Stabilize the compound in buffered solutions (pH 6–8) to prevent hydrolysis of the dioxo-pyrimidine moiety.

Advanced Research Questions

Q. How can time-dependent pharmacokinetics due to autoinhibition be analyzed for this compound?

  • CYP3A4 inhibition assays : Measure metabolite-mediated mechanism-based inhibition (e.g., unbound KI = 1.4 µM, kinact = 0.041 min⁻¹) using human liver microsomes .
  • Pharmacokinetic modeling : Correlate dose-dependent AUC increases (e.g., 96-fold rise at higher doses) with metabolite accumulation (e.g., O-deethylated metabolite M2) .

Q. What methodologies assess the impact of substituents on biological activity?

  • SAR studies : Modify the 4-methoxyphenyl or acetamide groups and evaluate hypoglycemic activity via:
    • In vivo models : Administer derivatives (e.g., 50 mg/kg) to Wistar rats and measure blood glucose reduction .
    • Enzyme assays : Test inhibition of α-glucosidase or PPARγ (IC50 values for thiazolidinedione analogs: ~0.5–2.0 µM) .

Q. How can crystallographic data resolve conformational flexibility in this compound?

  • Monoclinic crystal systems : Analyze unit cell parameters (e.g., a = 18.220 Å, β = 108.7°) to identify intermolecular interactions .
  • Hydrogen-bond networks : Map intramolecular N–H⋯O bonds (2.8–3.0 Å) between pyrimidine and acetamide groups .

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